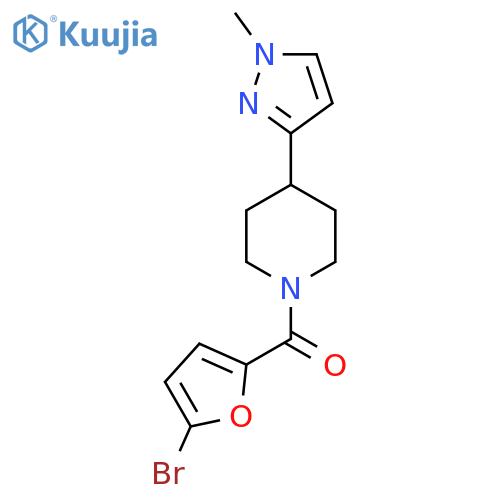

Cas no 2034459-49-7 (1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine)

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- 2034459-49-7

- F6554-0174

- AKOS026703736

- (5-bromofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

- 1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

- (5-bromofuran-2-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone

-

- インチ: 1S/C14H16BrN3O2/c1-17-7-6-11(16-17)10-4-8-18(9-5-10)14(19)12-2-3-13(15)20-12/h2-3,6-7,10H,4-5,8-9H2,1H3

- InChIKey: JYRGFODFBWAESN-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(N2CCC(C3C=CN(C)N=3)CC2)=O)O1

計算された属性

- せいみつぶんしりょう: 337.04259g/mol

- どういたいしつりょう: 337.04259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 51.3Ų

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6554-0174-20μmol |

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine |

2034459-49-7 | 20μmol |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6554-0174-50mg |

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine |

2034459-49-7 | 50mg |

$240.0 | 2023-09-08 | ||

| Life Chemicals | F6554-0174-2μmol |

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine |

2034459-49-7 | 2μmol |

$85.5 | 2023-09-08 | ||

| Life Chemicals | F6554-0174-5mg |

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine |

2034459-49-7 | 5mg |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6554-0174-10mg |

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine |

2034459-49-7 | 10mg |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6554-0174-25mg |

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine |

2034459-49-7 | 25mg |

$163.5 | 2023-09-08 | ||

| Life Chemicals | F6554-0174-4mg |

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine |

2034459-49-7 | 4mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6554-0174-5μmol |

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine |

2034459-49-7 | 5μmol |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6554-0174-15mg |

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine |

2034459-49-7 | 15mg |

$133.5 | 2023-09-08 | ||

| Life Chemicals | F6554-0174-100mg |

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine |

2034459-49-7 | 100mg |

$372.0 | 2023-09-08 |

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine 関連文献

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidineに関する追加情報

Introduction to 1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS No. 2034459-49-7)

1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine, identified by its CAS number 2034459-49-7, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic compound combines a piperidine core with a pyrazole moiety, further functionalized with a brominated furan derivative. Its unique structural features make it a valuable scaffold for the development of novel bioactive molecules, particularly in the realm of medicinal chemistry and drug discovery.

The piperidine ring is a common pharmacophore in many clinically approved drugs due to its ability to interact favorably with biological targets such as enzymes and receptors. The presence of the 1-methyl-1H-pyrazol-3-yl substituent enhances the compound's potential for binding affinity and selectivity, which are critical factors in drug design. Additionally, the 5-bromofuran-2-carbonyl group introduces a polar aromatic system that can modulate solubility and electronic properties, making it an attractive feature for further derivatization.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such multifunctional scaffolds in addressing complex diseases. The combination of the pyrazole and furan moieties provides a rich chemical space for exploration, enabling the design of molecules with tailored biological activities. For instance, studies have demonstrated that pyrazole derivatives can exhibit anti-inflammatory, anticancer, and antimicrobial properties, while furan-based compounds are known for their bioisosteric potential in replacing oxygen-containing heterocycles with more lipophilic analogs.

In the context of drug development, 1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine has been investigated for its potential as an intermediate in synthesizing more complex pharmacophores. The bromine atom at the 5-position of the furan ring serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or amino groups, expanding the chemical library of possible derivatives.

The compound's relevance is further underscored by its application in designing kinase inhibitors. Kinases are key enzymes involved in numerous signaling pathways, making them prime targets for therapeutic intervention. By incorporating both piperidine and pyrazole moieties, this compound aims to mimic natural substrates or allosteric sites on kinases, thereby inhibiting their activity. Preliminary studies have shown promising results in vitro, indicating that derivatives of this scaffold may exhibit potent inhibitory effects on specific kinases relevant to diseases such as cancer and inflammatory disorders.

Moreover, the structural motif of 1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine aligns with current trends in medicinal chemistry towards "privileged scaffolds" – core structures that have demonstrated consistent biological activity across multiple drug classes. The integration of these motifs not only leverages known pharmacological properties but also allows for innovation through structural diversification. This approach has been successful in generating novel compounds with improved pharmacokinetic profiles and reduced toxicity.

From a synthetic perspective, the preparation of 1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include condensation reactions to form the piperidine ring, followed by bromination and subsequent coupling with the pyrazole moiety. Advances in catalytic systems have enabled more efficient and scalable synthesis, reducing costs and improving yields. Such improvements are crucial for transitioning promising candidates into clinical development pipelines.

The compound's potential extends beyond traditional small-molecule drug discovery. It serves as a valuable building block for peptidomimetics and other biologically active molecules where precise control over stereochemistry is essential. The presence of chiral centers introduced during synthesis allows for enantioselective modifications, which can significantly impact biological activity and metabolic stability. This aspect is particularly relevant in modern drug design, where enantiopurity is often a regulatory requirement.

Recent publications have explored derivatives of this compound in preclinical models, demonstrating efficacy against various disease paradigms. For example, studies have shown that certain analogs exhibit anti-proliferative effects on cancer cell lines by interfering with critical signaling pathways. Additionally, modifications to the furan ring have led to compounds with enhanced penetration across biological barriers, such as the blood-brain barrier, opening avenues for treating neurological disorders.

The role of computational tools in optimizing derivatives cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been employed to predict binding modes and optimize interactions between 1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine and its target proteins. These simulations help guide synthetic efforts by identifying key residues for modification and predicting structural changes that could enhance potency or selectivity.

In conclusion, 1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS No. 2034459-49-7) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of pharmacophoric elements positions it as a versatile intermediate for further exploration in medicinal chemistry. As research continues to uncover new biological targets and synthetic strategies, this compound is likely to remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

2034459-49-7 (1-(5-bromofuran-2-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine) 関連製品

- 1361809-32-6(5-(Difluoromethyl)-2,3,4-trihydroxypyridine)

- 1221792-44-4(Ethyl 1-(2-amino-4-nitrophenyl)-4-piperidinecarboxylate)

- 2171754-84-8(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(prop-2-en-1-yl)(propan-2-yl)carbamoylpropanoic acid)

- 1806640-85-6(Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate)

- 2287312-54-1([3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine)

- 1874740-64-3(methyl 4-(2-methoxyethyl)aminobenzoate)

- 2227835-31-4((2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol)

- 1599382-70-3(2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane)

- 2137033-84-0(tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate)

- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)